molecular formula C24H20N2O B6053731 3-(2-naphthylamino)-1-phenyl-3-(3-pyridinyl)-1-propanone

3-(2-naphthylamino)-1-phenyl-3-(3-pyridinyl)-1-propanone

Cat. No.: B6053731
M. Wt: 352.4 g/mol
InChI Key: ZWLQDWJCEJLUGS-UHFFFAOYSA-N
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Description

3-(2-naphthylamino)-1-phenyl-3-(3-pyridinyl)-1-propanone, commonly known as NPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPP belongs to the family of substituted cathinones, which are synthetic compounds with stimulant properties. In

Mechanism of Action

The mechanism of action of NPP involves its ability to inhibit the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can help regulate mood and alleviate symptoms of depression. NPP also has an affinity for the dopamine transporter, which may contribute to its stimulant properties.
Biochemical and Physiological Effects:
NPP has been shown to have a number of biochemical and physiological effects. In addition to its antidepressant properties, NPP has also been shown to have analgesic properties. NPP has been shown to reduce pain sensitivity in animal models, which may make it a potential treatment for chronic pain. NPP has also been shown to have anxiolytic properties, which may make it a potential treatment for anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using NPP in lab experiments is its ability to selectively inhibit the reuptake of serotonin and norepinephrine. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, one of the limitations of using NPP in lab experiments is its relatively short half-life. This can make it difficult to study the long-term effects of NPP on the brain and other organs.

Future Directions

There are several possible future directions for research on NPP. One area of research could focus on the development of more potent and selective NPP analogs. Another area of research could focus on the use of NPP as a potential treatment for other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, more research is needed to understand the long-term effects of NPP on the brain and other organs, as well as its potential for abuse and addiction.

Synthesis Methods

The synthesis of NPP involves the reaction of 2-naphthylamine with acetophenone in the presence of sodium hydroxide and acetic acid. The resulting product is then reacted with 3-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride to yield NPP. The synthesis of NPP is a multistep process that requires careful handling of the reactants and the use of appropriate equipment to ensure a high yield of the product.

Scientific Research Applications

NPP has been the subject of numerous scientific research studies due to its potential therapeutic applications. One of the most promising applications of NPP is its use as an antidepressant. Studies have shown that NPP has a similar mechanism of action to traditional antidepressants, such as selective serotonin reuptake inhibitors (SSRIs). NPP has been shown to increase the levels of serotonin and norepinephrine in the brain, which can help alleviate symptoms of depression.

Properties

IUPAC Name

3-(naphthalen-2-ylamino)-1-phenyl-3-pyridin-3-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O/c27-24(19-8-2-1-3-9-19)16-23(21-11-6-14-25-17-21)26-22-13-12-18-7-4-5-10-20(18)15-22/h1-15,17,23,26H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLQDWJCEJLUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CN=CC=C2)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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